molecular formula C27H24N6O3S B10926355 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B10926355
M. Wt: 512.6 g/mol
InChI Key: YBWRYWKNPXINGP-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a pyrazolopyridine moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Construction of the pyrazolopyridine core via condensation reactions.
  • Introduction of the triazole ring through click chemistry or other cycloaddition reactions.
  • Coupling of the different moieties using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-throughput screening to identify optimal catalysts and solvents.
  • Implementation of continuous flow chemistry to enhance reaction efficiency.
  • Application of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Biological Probes: Utilized as a fluorescent probe for imaging biological systems.

    Enzyme Inhibitors: Potential inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or infectious diseases.

Industry

    Chemical Sensors: Employed in the design of sensors for detecting environmental pollutants or hazardous substances.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE depends on its specific application. For example:

    Inhibition of Enzymes: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Fluorescent Probes: The compound may interact with specific biomolecules, resulting in a change in fluorescence that can be detected and measured.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PROPANONE
  • **1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-BUTANONE

Uniqueness

The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H24N6O3S

Molecular Weight

512.6 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C27H24N6O3S/c1-16-13-20(24-17(2)31-33(26(24)28-16)19-7-5-4-6-8-19)25-29-30-27(32(25)3)37-15-21(34)18-9-10-22-23(14-18)36-12-11-35-22/h4-10,13-14H,11-12,15H2,1-3H3

InChI Key

YBWRYWKNPXINGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C4=NN=C(N4C)SCC(=O)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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